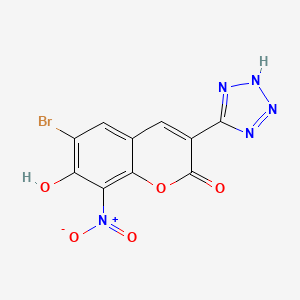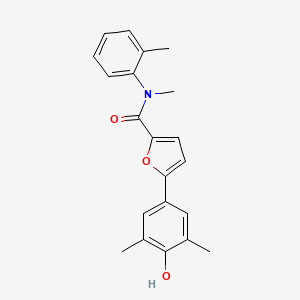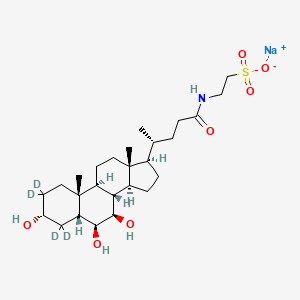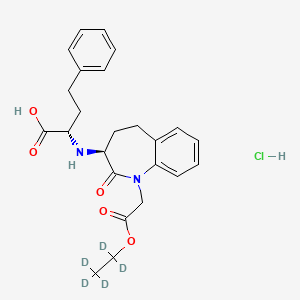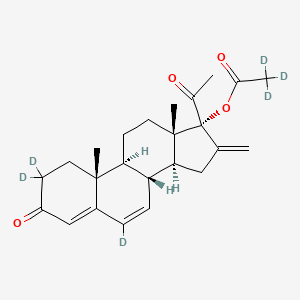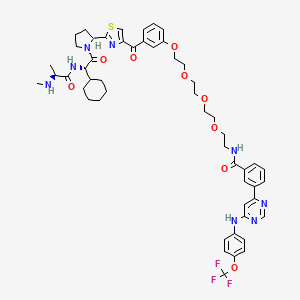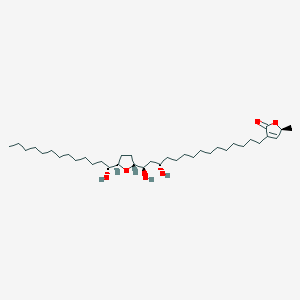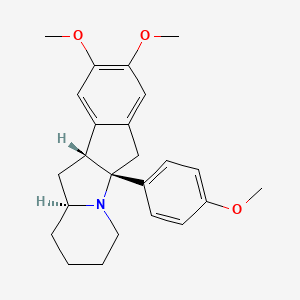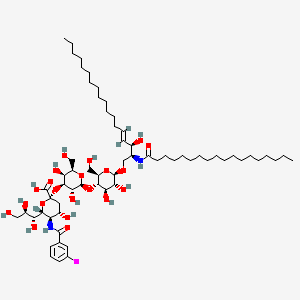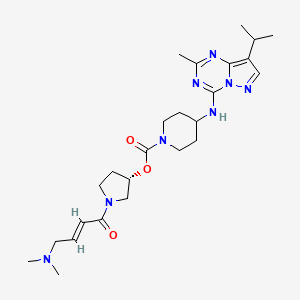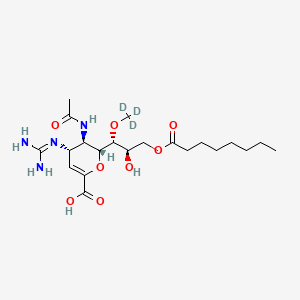
Laninamivir octanoate-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Laninamivir octanoate-d3 is a derivative of laninamivir octanoate, a prodrug of laninamivir. Laninamivir octanoate is a long-acting neuraminidase inhibitor used in the treatment of influenza. It is particularly effective against oseltamivir-resistant strains of the influenza virus . This compound is a deuterated form, which means that some of the hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of laninamivir octanoate-d3 involves multiple steps, starting from laninamivir. The key steps include the esterification of laninamivir with octanoic acid and the subsequent deuteration of specific hydrogen atoms. The reaction conditions typically involve the use of catalysts and solvents to facilitate the esterification and deuteration processes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
Laninamivir octanoate-d3 undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed to release laninamivir and octanoic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Substitution: Specific hydrogen atoms can be substituted with deuterium to form this compound.
Common Reagents and Conditions
Common reagents used in these reactions include acids and bases for hydrolysis, oxidizing and reducing agents for redox reactions, and deuterium sources for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include laninamivir, octanoic acid, and deuterated derivatives of laninamivir octanoate .
科学的研究の応用
Laninamivir octanoate-d3 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in studies involving deuterated drugs and their pharmacokinetics.
Biology: Employed in research on influenza virus mechanisms and resistance.
Medicine: Investigated for its potential in treating influenza, especially in cases resistant to other neuraminidase inhibitors.
Industry: Utilized in the development of long-acting antiviral drugs and formulations
作用機序
Laninamivir octanoate-d3 exerts its effects by inhibiting the neuraminidase enzyme of the influenza virus. This inhibition prevents the release of new viral particles from infected cells, thereby limiting the spread of the virus. The deuteration of the compound enhances its stability and prolongs its action in the respiratory tissues .
類似化合物との比較
Similar Compounds
Zanamivir: Another neuraminidase inhibitor with a similar mechanism of action but shorter duration of effect.
Oseltamivir: A widely used neuraminidase inhibitor that is less effective against resistant strains.
Uniqueness
Laninamivir octanoate-d3 is unique due to its long-acting nature and effectiveness against oseltamivir-resistant strains. The deuteration further enhances its stability and pharmacokinetic properties, making it a valuable compound in the treatment of influenza .
特性
分子式 |
C21H36N4O8 |
|---|---|
分子量 |
475.6 g/mol |
IUPAC名 |
(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2-hydroxy-3-octanoyloxy-1-(trideuteriomethoxy)propyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C21H36N4O8/c1-4-5-6-7-8-9-16(28)32-11-14(27)18(31-3)19-17(24-12(2)26)13(25-21(22)23)10-15(33-19)20(29)30/h10,13-14,17-19,27H,4-9,11H2,1-3H3,(H,24,26)(H,29,30)(H4,22,23,25)/t13-,14+,17+,18+,19+/m0/s1/i3D3 |
InChIキー |
UKTIJASCFRNWCB-KPQPBROHSA-N |
異性体SMILES |
[2H]C([2H])([2H])O[C@@H]([C@H]1[C@@H]([C@H](C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)[C@@H](COC(=O)CCCCCCC)O |
正規SMILES |
CCCCCCCC(=O)OCC(C(C1C(C(C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Indolizinecarboxamide, N-[(1,2-dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-6-methyl-1-(6-methyl-3-pyridazinyl)-5-[(1S)-1-[4-(2,2,2-trifluoroethyl)-1-piperazinyl]ethyl]-](/img/structure/B15144053.png)
